N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Description
N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine is a complex organic compound that belongs to the class of indolizine derivatives
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c1-17(2,13-5-7-14(18)8-6-13)19-15-9-11-20-10-3-4-16(20)12-15/h5-8,15-16,19H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFQUFURENGEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC2CCN3CCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Alkylation: The fluorophenyl intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the propan-2-yl group.
Cyclization: The alkylated intermediate undergoes cyclization to form the indolizine ring system.
Amine Introduction: Finally, the amine group is introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
- N-[2-(4-bromophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Uniqueness
N-[2-(4-fluorophenyl)propan-2-yl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
